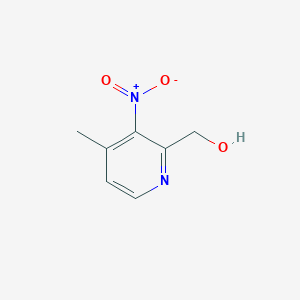![molecular formula C7H6N2O2S B12862488 7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Thiazole: Contains a sulfur atom in the ring, similar to the thioxo group in the compound of interest.
Pyrazole: Another five-membered heterocycle with two nitrogen atoms, similar to imidazole.
Uniqueness: 7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
7-methyl-3-sulfanylidene-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4(10)9-5(3)6(11)8-7(9)12/h2H2,1H3,(H,8,11,12) |
InChI Key |
YETQTXHIFJGMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=S)N2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)










![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)

